

physical and chemical properties of N-Boc-aminomethanol

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Compound of Interest

Compound Name: *N*-Boc-aminomethanol

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N-Boc-Aminomethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional organic compound widely utilized as a building block in complex organic synthesis. Its structure, featuring a hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an indispensable tool in medicinal chemistry, peptide synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of **N-Boc-aminomethanol**, detailed experimental protocols, and its applications in scientific research.

Core Physical and Chemical Properties

N-Boc-aminomethanol is characterized by the presence of both a nucleophilic hydroxyl group and a protected primary amine. The tert-butoxycarbonyl (Boc) protecting group imparts stability to the amine under a variety of reaction conditions, while allowing for selective reactions at the hydroxyl moiety.^[1]

Physical Properties

Quantitative physical data for **N-Boc-aminomethanol** is summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are

predicted values based on computational modeling.

| Property | Value | Source(s) |
|-------------------|-------------------------------------------------------------|-----------|
| Molecular Formula | C ₆ H ₁₃ NO ₃ | [2][3] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| CAS Number | 365572-48-1 | [2][3] |
| IUPAC Name | tert-butyl N-(hydroxymethyl)carbamate | [2] |
| Synonyms | (Boc-amino)methanol, C-(N-tert-butoxycarbonylamino)methanol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 237.0 ± 23.0 °C (Predicted) | [5] |
| Density | 1.070 ± 0.06 g/cm ³ (Predicted) | [5] |
| pKa | 11.29 ± 0.46 (Predicted) | [3] |

Note on Solubility: While specific solubility data for **N-Boc-aminomethanol** is not readily available, its structural analog, N-Boc-ethanolamine, is soluble in water, 1% acetic acid, ethyl acetate, and methanol.[6] It is therefore anticipated that **N-Boc-aminomethanol** exhibits similar solubility characteristics.

Chemical and Spectroscopic Properties

The reactivity of **N-Boc-aminomethanol** is largely governed by the Boc protecting group, which is known for its stability under a range of conditions but is susceptible to cleavage under acidic conditions.[1] The carbamate functional group can undergo nucleophilic acyl substitution.[1]

Spectroscopic Data Summary

| Technique | Expected Characteristics | Source(s) |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| ¹ H NMR | A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. | [1] |
| ¹³ C NMR | A distinct signal for the Boc carbonyl carbon is anticipated around δ 155 ppm. | [1] |
| IR Spectroscopy | Key absorptions include a broad O-H stretch from the hydroxyl group, an N-H stretch around 3300 cm^{-1} , and a strong C=O stretch from the carbamate group. | [1] |
| Mass Spectrometry | The $[\text{M}+\text{H}]^+$ peak should align with the theoretical molecular weight (148.0968 m/z). | [1] |

Key Experimental Protocols

The following sections detail common experimental procedures involving **N-Boc-aminomethanol**.

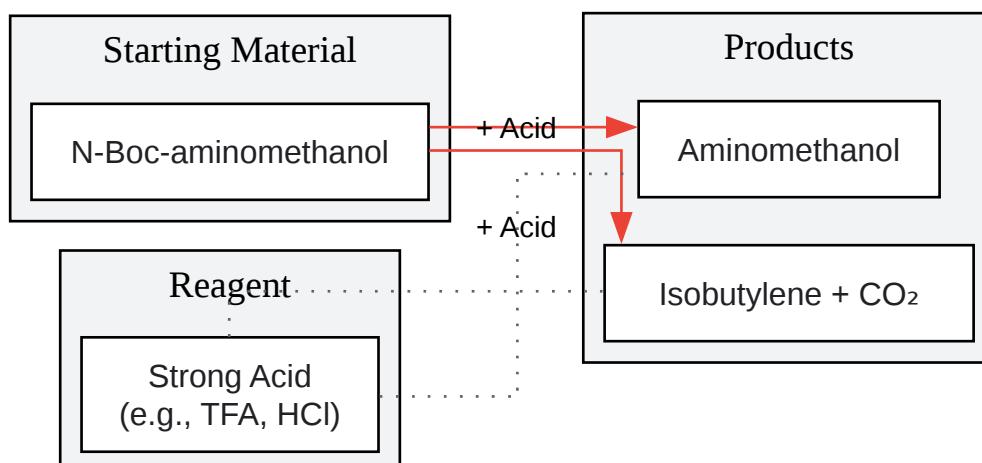
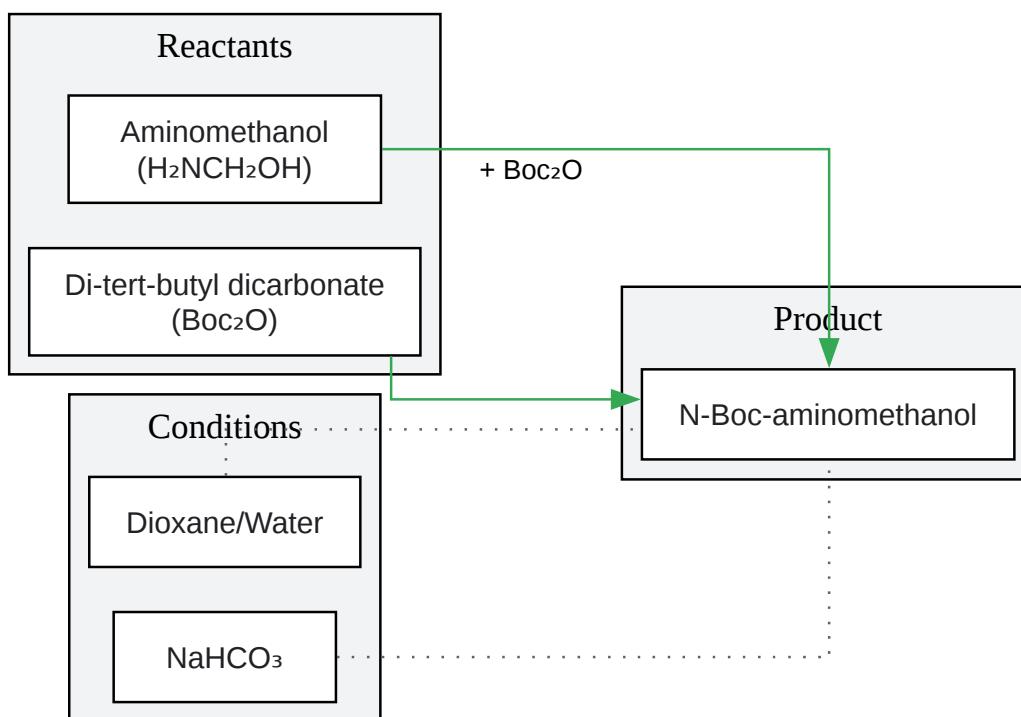
Synthesis of N-Boc-Aminomethanol

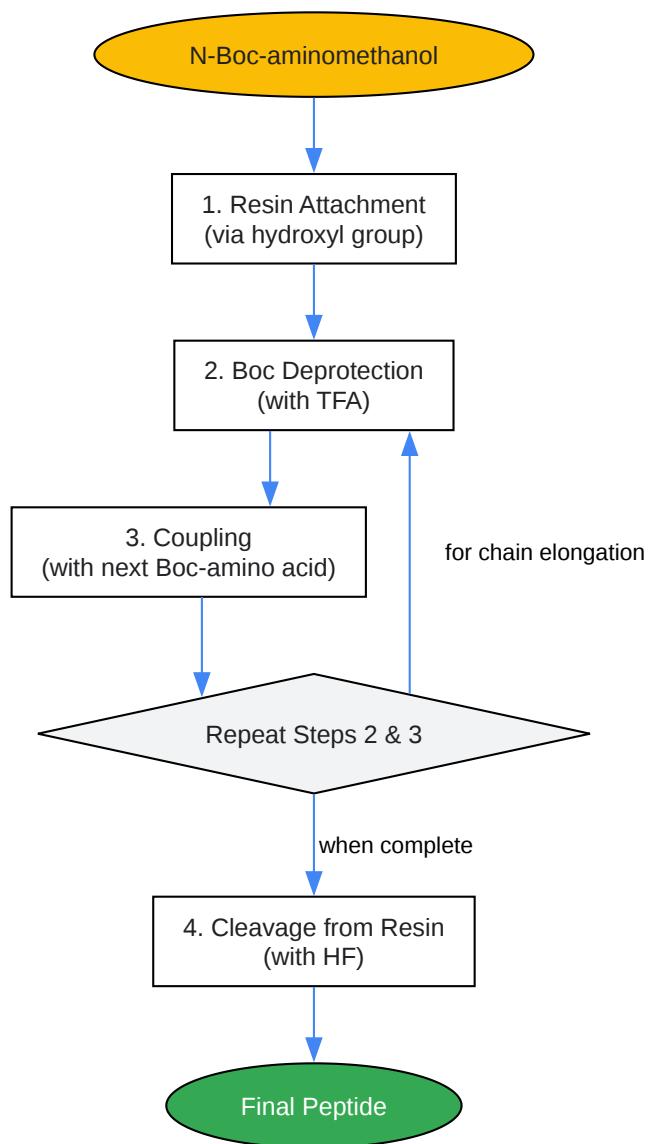
The direct N-protection of aminomethanol is a common route for the synthesis of **N-Boc-aminomethanol**.^[1] The use of di-tert-butyl dicarbonate (Boc_2O) is a standard and effective method.^[1]

Protocol: Boc Protection of Aminomethanol

- Reaction Setup: In a round-bottom flask, dissolve aminomethanol in a suitable solvent such as a mixture of dioxane and water.

- **Addition of Base:** Add an inorganic base, for instance, sodium bicarbonate (NaHCO_3), to the solution to maintain alkaline conditions.
- **Addition of Boc_2O :** Slowly add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture at 0 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for approximately 10-12 hours.
- **Workup:** Remove the volatile components of the reaction mixture under reduced pressure. Dilute the residue with water.
- **Extraction:** Extract the aqueous phase multiple times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield **N-Boc-aminomethanol**. Further purification can be achieved by column chromatography if necessary.





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